molecular formula C5H9N3S B1271158 5-Isopropyl-4H-[1,2,4]triazole-3-thiol CAS No. 59689-64-4

5-Isopropyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1271158
CAS No.: 59689-64-4
M. Wt: 143.21 g/mol
InChI Key: HHNZNYRWQWTNSG-UHFFFAOYSA-N
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Description

5-Isopropyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a triazole ring with a thiol group at the 3-position and an isopropyl group at the 5-positionThe molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .

Biochemical Analysis

Biochemical Properties

5-Isopropyl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to form luminescent polymers with cadmium (II) salts . The compound’s ability to bind with different enzymes and receptors makes it a versatile agent in biochemical studies. It can act as both a hydrogen bond acceptor and donor, facilitating various biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives, including this compound, exhibit significant antibacterial, antifungal, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites. The compound’s polar nature enhances its solubility and allows it to interact effectively with biomolecules . Additionally, it can undergo regioselective S-alkylation, forming a series of S-substituted derivatives that further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their stability under various conditions, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is essential for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s stability to metabolism and its ability to act as a hydrogen bond acceptor and donor enhance its role in metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polar nature facilitates its transport across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Isopropyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Comparison: 5-Isopropyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNZNYRWQWTNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368704
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59689-64-4
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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